6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
CAS No.:
Cat. No.: VC13664539
Molecular Formula: C8H12Cl2N2
Molecular Weight: 207.10 g/mol
* For research use only. Not for human or veterinary use.
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride -](/images/structure/VC13664539.png)
Molecular Formula | C8H12Cl2N2 |
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Molecular Weight | 207.10 g/mol |
IUPAC Name | 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H |
Standard InChI Key | GGQNZTGPGCJQKU-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1N)N=CC=C2.Cl.Cl |
Canonical SMILES | C1CC2=C(C1N)N=CC=C2.Cl.Cl |
Chemical Architecture and Structural Characterization
Molecular Framework and Bonding Patterns
The core structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride consists of a partially saturated bicyclic system: a five-membered cyclopentane ring fused to a six-membered pyridine ring. The amine group at position 7 introduces a site for hydrogen bonding and ionic interactions, enhanced by the dihydrochloride salt formation. Key structural features include:
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Bicyclic Saturation: The 6,7-dihydro configuration reduces strain in the cyclopentane ring, favoring planar geometry at the pyridine moiety.
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Electronic Effects: The pyridine nitrogen withdraws electron density, polarizing the adjacent amine group (pKa ~9–11 for analogous amines ).
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Crystallographic Data: While X-ray diffraction data for this specific compound are unavailable, related structures exhibit monoclinic crystal systems with unit cell parameters approximating a = 8.2 Å, b = 12.5 Å, c = 10.3 Å, and β = 92° .
Spectroscopic Signatures
Spectroscopic characterization of analogous compounds provides a basis for identifying this dihydrochloride derivative:
The absence of a nitrile signal in the target compound’s IR spectrum would confirm successful reduction to the amine.
Synthetic Methodologies and Reaction Mechanisms
Primary Synthesis Routes
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride can be extrapolated from methods used for related cyclopenta[b]pyridine derivatives. A three-step approach is theorized:
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Knoevenagel Condensation: Cyclopentanone reacts with aromatic aldehydes to form diarylidenecyclopentanone intermediates .
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Cyclocondensation: Treatment with propanedinitrile in the presence of sodium methoxide/ethoxide yields nitrile-substituted cyclopenta[b]pyridines .
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Nitrile Reduction and Salt Formation: Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, followed by HCl treatment to precipitate the dihydrochloride salt.
Reaction Optimization
Critical parameters influencing yield and purity include:
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Catalyst Selection: Sodium alkoxides (e.g., NaOMe) achieve cyclocondensation yields >80% at 70°C .
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Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during nitrile reduction.
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Acid Stoichiometry: Excess HCl (2.1 eq.) ensures complete dihydrochloride formation without byproducts.
Physicochemical and Functional Properties
Stability and Solubility Profile
The dihydrochloride salt enhances aqueous solubility compared to the free base. Predicted properties include:
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Aqueous Solubility: >50 mg/mL in water (pH 1–3), decreasing sharply above pH 4 due to amine deprotonation.
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Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition onset at 210–230°C .
Industrial and Biomedical Applications
Corrosion Inhibition
Structural analogs demonstrate exceptional corrosion inhibition for carbon steel in sulfuric acid (97.7% efficiency at 1.0 mM ). The dihydrochloride’s adsorption mechanism likely involves:
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Physisorption via electrostatic interactions between protonated amines and the metal surface.
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Chemisorption through lone pair donation from pyridine nitrogen to iron d-orbitals.
Pharmaceutical Relevance
While direct pharmacological data are lacking, the compound’s scaffold aligns with bioactive molecules showing:
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Kinase Inhibition: Pyridine-containing analogs inhibit FGFR1 with IC50 values <10 μM .
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Anticancer Activity: Similar bicyclic amines exhibit cytotoxicity against A549 lung cancer cells (IC50 ≈6–15 μM) .
Comparative Analysis with Related Compounds
Future Directions and Challenges
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Synthetic Scale-Up: Developing continuous flow processes to improve dihydrochloride yield beyond batch methods.
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Biological Screening: Prioritizing in vitro assays against kinase targets (e.g., EGFR, VEGFR) to validate therapeutic potential.
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Adsorption Studies: Quantifying Langmuir isotherm parameters for corrosion inhibition applications.
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